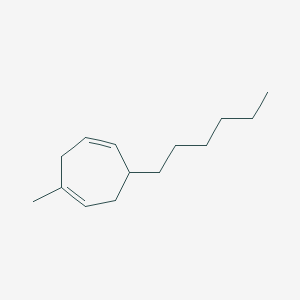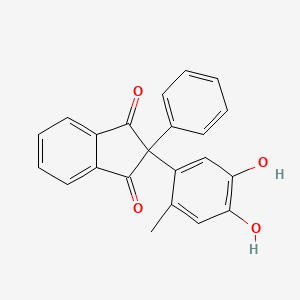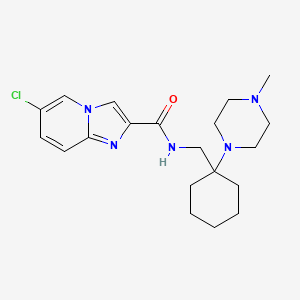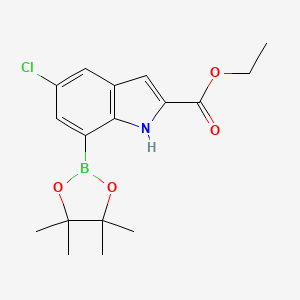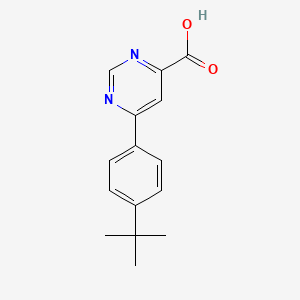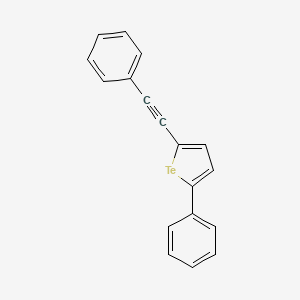
2-Phenyl-5-(phenylethynyl)tellurophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(phenylethynyl)tellurophene is a tellurium-containing heterocyclic compound. It belongs to the class of tellurophenes, which are analogues of thiophenes and selenophenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(phenylethynyl)tellurophene typically involves the reaction of phenylacetylene with tellurium tetrachloride in the presence of a base. One common method includes the use of lithium telluride as a reagent, which reacts with phenylacetylene to form the desired tellurophene compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-5-(phenylethynyl)tellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it to tellurides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tellurophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include functionalized tellurophenes, which can be further utilized in the synthesis of more complex molecules or materials.
Applications De Recherche Scientifique
2-Phenyl-5-(phenylethynyl)tellurophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex tellurium-containing compounds.
Biology: The compound’s unique properties are being explored for potential biological applications, including as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical reactivity.
Industry: It is used in the development of advanced materials, particularly in the field of organic electronics, where its properties can be harnessed for the creation of semiconductors and other electronic components
Mécanisme D'action
The mechanism by which 2-Phenyl-5-(phenylethynyl)tellurophene exerts its effects involves interactions with various molecular targets. The tellurium atom in the compound can participate in redox reactions, influencing the electronic properties of the molecule. These interactions can affect molecular pathways, including those involved in electron transport and charge carrier mobility .
Comparaison Avec Des Composés Similaires
Thiophene: A sulfur analogue with similar aromatic properties but different electronic characteristics.
Selenophene: A selenium analogue with properties intermediate between thiophene and tellurophene.
Furan: An oxygen analogue with higher aromaticity but different reactivity.
Uniqueness: 2-Phenyl-5-(phenylethynyl)tellurophene is unique due to the presence of tellurium, which imparts distinct electronic and redox properties. Compared to its sulfur and selenium counterparts, tellurophene exhibits lower aromaticity but higher reactivity, making it valuable for specific applications in materials science and organic electronics .
Propriétés
Numéro CAS |
920977-36-2 |
|---|---|
Formule moléculaire |
C18H12Te |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
2-phenyl-5-(2-phenylethynyl)tellurophene |
InChI |
InChI=1S/C18H12Te/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-10,13-14H |
Clé InChI |
GHPGQUXKCFOCPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C([Te]2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)

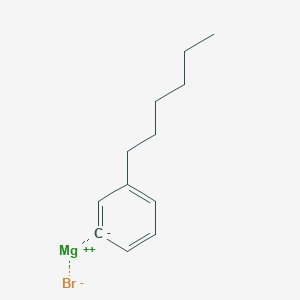
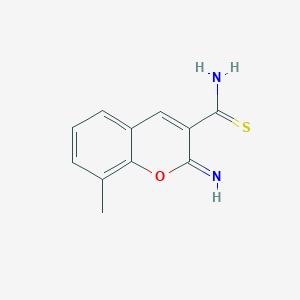

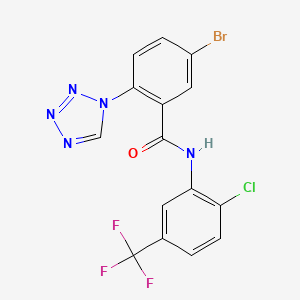

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
